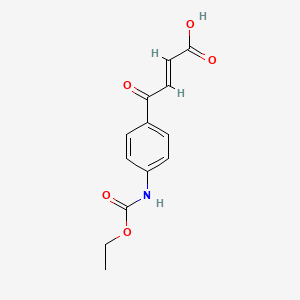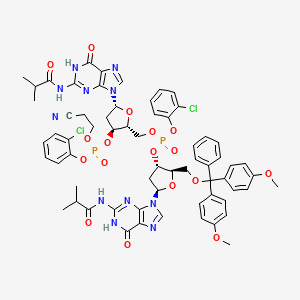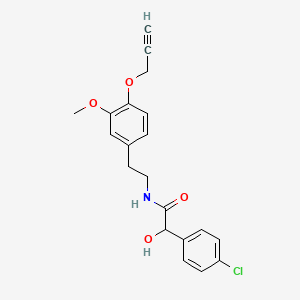
Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(3-methoxy-4-(2-propyn-1-yloxy)phenyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(3-methoxy-4-(2-propyn-1-yloxy)phenyl)ethyl)- is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzene ring substituted with a chloro group, a hydroxy group, and an acetamide group, along with a methoxy and propyn-1-yloxy substituted phenyl ethyl side chain. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.
Preparation Methods
The synthesis of Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(3-methoxy-4-(2-propyn-1-yloxy)phenyl)ethyl)- typically involves multiple steps. One common method includes the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with the desired functional groups . The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(3-methoxy-4-(2-propyn-1-yloxy)phenyl)ethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents replace the existing functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(3-methoxy-4-(2-propyn-1-yloxy)phenyl)ethyl)- has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pesticides and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(3-methoxy-4-(2-propyn-1-yloxy)phenyl)ethyl)- involves its interaction with specific molecular targets. It can inhibit the synthesis of phospholipids, affecting the growth and development of certain organisms. This inhibition can lead to the suppression of fungal growth and other biological activities . The compound’s molecular targets and pathways are still under investigation, with ongoing research aimed at understanding its full range of effects .
Comparison with Similar Compounds
Similar compounds to Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(3-methoxy-4-(2-propyn-1-yloxy)phenyl)ethyl)- include other benzeneacetamide derivatives with different substituents. These compounds may share similar chemical properties but differ in their specific applications and effectiveness. For example, compounds like Benzeneacetic acid, 4-chloro-α-(1-methylethyl)-, cyano (3-phenoxyphenyl)methyl ester have similar structures but are used in different contexts . The uniqueness of Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(3-methoxy-4-(2-propyn-1-yloxy)phenyl)ethyl)- lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
282720-26-7 |
|---|---|
Molecular Formula |
C20H20ClNO4 |
Molecular Weight |
373.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-hydroxy-N-[2-(3-methoxy-4-prop-2-ynoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H20ClNO4/c1-3-12-26-17-9-4-14(13-18(17)25-2)10-11-22-20(24)19(23)15-5-7-16(21)8-6-15/h1,4-9,13,19,23H,10-12H2,2H3,(H,22,24) |
InChI Key |
CRJKRYZJRZIPJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCNC(=O)C(C2=CC=C(C=C2)Cl)O)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




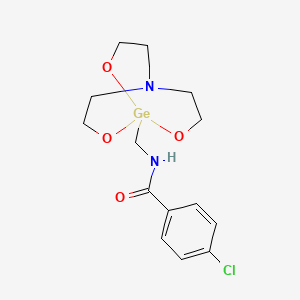
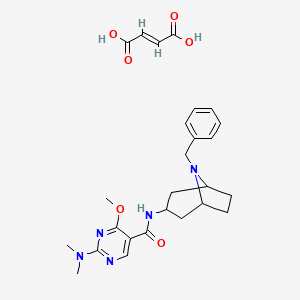
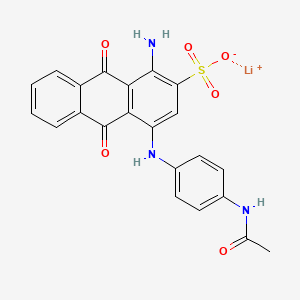
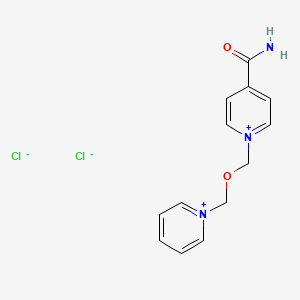
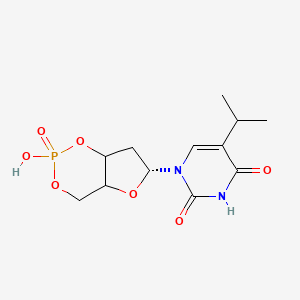
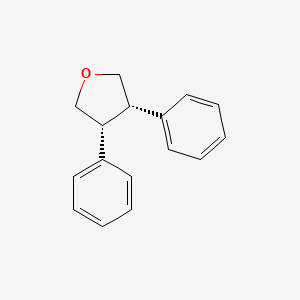
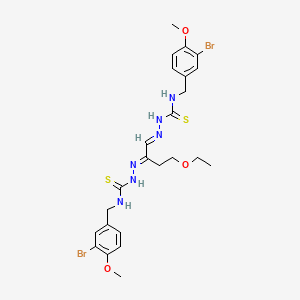
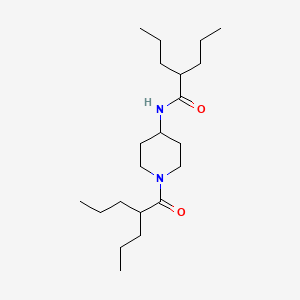
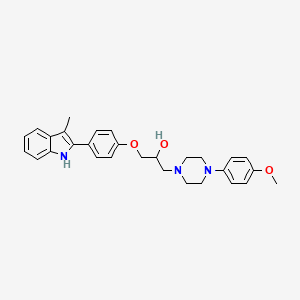
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12758219.png)
